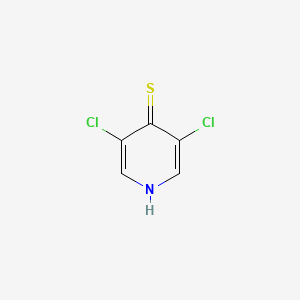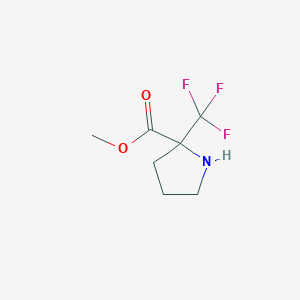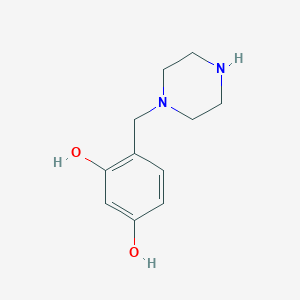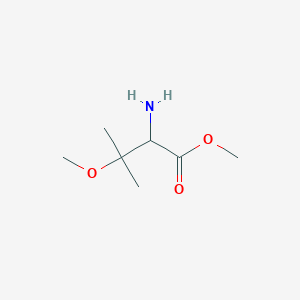![molecular formula C16H14O B15312421 2-[(9H-Fluoren-9-YL)methyl]oxirane CAS No. 63095-10-3](/img/structure/B15312421.png)
2-[(9H-Fluoren-9-YL)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(9H-Fluoren-9-yl)methyl]oxirane is a chemical compound known for its unique structure and properties It consists of a fluorenyl group attached to an oxirane ring, making it an interesting subject for various chemical studies and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9H-Fluoren-9-yl)methyl]oxirane typically involves the reaction of 9-fluorenylmethanol with an epoxidizing agent. One common method is the reaction of 9-fluorenylmethanol with a peracid, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(9H-Fluoren-9-yl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of products, including ethers, amines, and halides .
Wissenschaftliche Forschungsanwendungen
2-[(9H-Fluoren-9-yl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 2-[(9H-Fluoren-9-yl)methyl]oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The specific pathways involved depend on the context of its use and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Bis(4-glycidyloxyphenyl)fluorene: This compound has a similar structure but contains two oxirane rings, making it more reactive and suitable for different applications.
9-Fluorenylmethyl chloroformate: Known for its use in peptide synthesis, this compound has a different functional group but shares the fluorenyl moiety.
Uniqueness
2-[(9H-Fluoren-9-yl)methyl]oxirane is unique due to its single oxirane ring attached to the fluorenyl group, which provides a balance of reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex organic molecules and materials .
Eigenschaften
CAS-Nummer |
63095-10-3 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethyl)oxirane |
InChI |
InChI=1S/C16H14O/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1-8,11,16H,9-10H2 |
InChI-Schlüssel |
HEBRPNIZIUGAOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



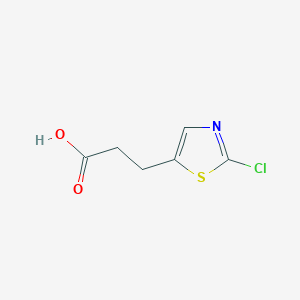
![(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15312352.png)



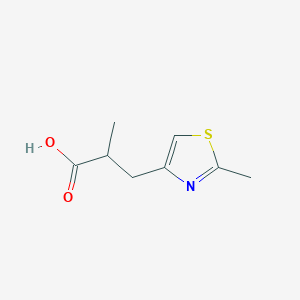

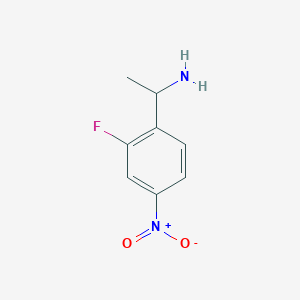
![tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate](/img/structure/B15312399.png)
